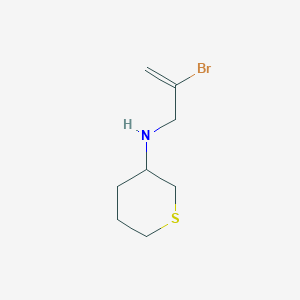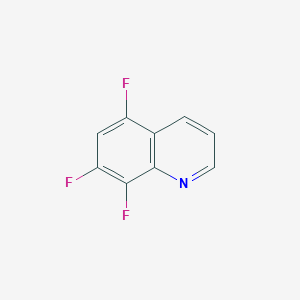
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a dihydropyridinone moiety
Méthodes De Préparation
The synthesis of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the dihydropyridinone intermediate using sulfonyl chlorides in the presence of a base.
Formation of the pyrrolidine ring: The final step involves the cyclization of the sulfonylated intermediate with a suitable amine to form the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound features a boronic acid group instead of a sulfonyl group.
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Similar to the previous compound but with the boronic acid group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O5S |
|---|---|
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
1-(1-methyl-2-oxopyridin-3-yl)sulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c1-12-5-2-3-9(10(12)14)19(17,18)13-6-4-8(7-13)11(15)16/h2-3,5,8H,4,6-7H2,1H3,(H,15,16) |
Clé InChI |
RWLUTGVHBPLPJG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)


![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)



![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)



